molecular formula C11H12N2 B1453815 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 1251105-57-3

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No. B1453815
M. Wt: 172.23 g/mol
InChI Key: BZPXERHFIAKMSL-UHFFFAOYSA-N
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Description

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine , also known by its chemical formula C₁₁H₁₂N₂ , is a heterocyclic compound. It features a pyridine ring with a methyl group at the 2-position and a pyrrole-derived side chain attached to the 6-position. The presence of both pyridine and pyrrole moieties makes it an intriguing molecule for various applications.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. One common method is the reaction of a pyridine derivative with a pyrrole-containing compound under appropriate conditions. Detailed studies on reaction mechanisms and optimization of reaction parameters are essential for efficient synthesis.



Molecular Structure Analysis

The molecular structure of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine reveals its intriguing properties. The pyridine ring provides aromaticity and electron density, while the pyrrole side chain introduces additional heteroatoms. Analyzing bond lengths, angles, and steric effects helps elucidate its stability and reactivity.



Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo substitution reactions at the pyridine nitrogen or the pyrrole nitrogen. Additionally, it may serve as a ligand in coordination chemistry, forming complexes with transition metals. Investigating its reactivity with electrophiles, nucleophiles, and oxidizing agents is crucial for understanding its versatility.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point provides insights into its purity and crystallinity.

  • Solubility : Investigating its solubility in various solvents aids in formulation and application.

  • UV-Vis Absorption : Analyzing its absorption spectrum reveals information about electronic transitions.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial.


Safety And Hazards

Safety considerations are paramount. Researchers must evaluate toxicity, flammability, and environmental impact. Proper handling, storage, and disposal protocols are essential.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

  • Functionalization : Developing derivatives with modified properties.

  • Computational Studies : Predicting its behavior using quantum mechanical calculations.


properties

IUPAC Name

2-methyl-6-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10-5-4-6-11(12-10)9-13-7-2-3-8-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPXERHFIAKMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259531
Record name Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine

CAS RN

1251105-57-3
Record name Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251105-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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